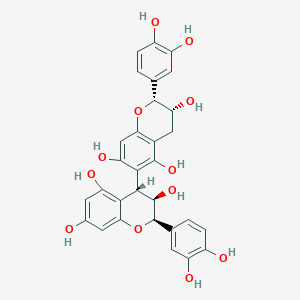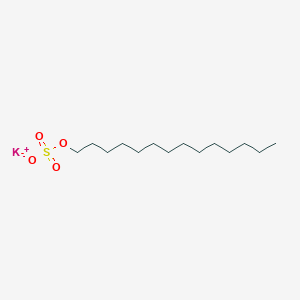
(1R,2R)-2-methylcyclohexane-1-carboxylic acid
Overview
Description
(1R,2R)-2-methylcyclohexane-1-carboxylic acid: is a chiral organic compound with the molecular formula C8H14O2. It is a derivative of cyclohexane, featuring a carboxylic acid group and a methyl group attached to the cyclohexane ring. The compound is notable for its stereochemistry, with both substituents positioned in a specific spatial arrangement, making it an important molecule in stereoselective synthesis and chiral chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Derivatization: Starting from cyclohexane, the introduction of a carboxylic acid group can be achieved through oxidation reactions. For instance, cyclohexane can be oxidized using potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form cyclohexanecarboxylic acid.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Stereoselective Synthesis: The stereochemistry of the compound can be controlled using chiral catalysts or starting materials. Enantioselective hydrogenation or asymmetric synthesis methods are often employed to ensure the desired (1R,2R) configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and methylation processes, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and reagents are carefully selected to ensure high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,2R)-2-methylcyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives. Reagents like thionyl chloride (SOCl2) can convert the carboxylic acid to an acyl chloride, which can then react with alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, alcohols, amines, pyridine as a base.
Major Products:
Oxidation: Ketones, alcohols.
Reduction: Cyclohexanol derivatives.
Substitution: Esters, amides, acyl chlorides.
Scientific Research Applications
Chemistry:
Chiral Synthesis: (1R,2R)-2-methylcyclohexane-1-carboxylic acid is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound serves as a ligand or catalyst in asymmetric synthesis, promoting enantioselective reactions.
Biology and Medicine:
Drug Development: The compound’s chiral nature makes it valuable in the development of enantiomerically pure drugs, which can have different biological activities and therapeutic effects.
Biochemical Studies: It is used in studies of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry:
Material Science: The compound is utilized in the synthesis of polymers and materials with specific chiral properties.
Agrochemicals: It is a precursor in the production of chiral pesticides and herbicides.
Mechanism of Action
The mechanism of action of (1R,2R)-2-methylcyclohexane-1-carboxylic acid depends on its specific application. In catalysis, the compound’s chiral center interacts with substrates to induce enantioselectivity. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity through stereospecific binding. The exact molecular targets and pathways involved vary based on the compound’s use in different fields.
Comparison with Similar Compounds
(1S,2S)-2-methylcyclohexane-1-carboxylic acid: The enantiomer of the compound, with opposite stereochemistry.
Cyclohexane-1-carboxylic acid: Lacks the methyl group, making it less sterically hindered.
2-methylcyclohexane-1-carboxylic acid: Without specific stereochemistry, it is a racemic mixture.
Uniqueness:
Chirality: The (1R,2R) configuration provides unique stereochemical properties, making it valuable in enantioselective synthesis.
Reactivity: The presence of both a carboxylic acid and a methyl group allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
(1R,2R)-2-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKXJRZPVDLHFY-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253881 | |
| Record name | Cyclohexanecarboxylic acid, 2-methyl-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15177-62-5 | |
| Record name | Cyclohexanecarboxylic acid, 2-methyl-, trans- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15177-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 2-methyl-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-methylcyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)







![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
![1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one](/img/structure/B83699.png)

